Physicochemical Profiling and Stability Kinetics of 6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine: A Comprehensive Technical Guide
Physicochemical Profiling and Stability Kinetics of 6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist, navigating the development of complex heterocyclic scaffolds requires a rigorous understanding of their fundamental chemistry. 6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine (CAS: 944887-42-7) is a highly specialized molecule that merges a rigid benzothiazole pharmacophore with a flexible pyrrolidine ring. This structural motif is frequently utilized in the design of neurotherapeutics, specifically as multitarget-directed ligands for neurodegenerative disorders like Alzheimer's disease (1)[1]. This whitepaper dissects its physicochemical properties, maps its degradation kinetics, and provides self-validating experimental protocols for stability testing.
Molecular Architecture & Physicochemical Profiling
The structural duality of 6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine dictates its behavior in solution and biological matrices:
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The Benzothiazole Core: Provides a planar, lipophilic scaffold capable of hydrogen bonding (donor at the primary amine, acceptor at the thiazole nitrogen).
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The Pyrrolidine Ring (C6 Position): Acts as a strong electron-donating group (+M effect), enriching the electron density of the aromatic system. This electronic shift significantly alters its reactivity compared to the unsubstituted parent compound, particularly regarding electrophilic aromatic substitution and oxidative susceptibility. Furthermore, it introduces a highly basic tertiary amine, creating a dual-pKa system.
Quantitative Physicochemical Summary
| Property | Value | Causality / Analytical Relevance |
| Molecular Weight | 219.31 g/mol | Falls well within Lipinski's Rule of 5, indicating favorable theoretical oral bioavailability (2)[2]. |
| Molecular Formula | C11H13N3S | Requires high-resolution mass spectrometry (HRMS) for accurate isotopic pattern validation. |
| pKa 1 (Benzothiazole NH2) | ~ 4.48 | Weakly basic; remains largely unprotonated at physiological pH (7.4), dictating passive diffusion (3)[3]. |
| pKa 2 (Pyrrolidine N) | ~ 8.5 - 9.0 | Strongly basic tertiary amine; protonated in gastric environments, driving pH-dependent solubility. |
| Aqueous Solubility | < 0.1 g/100 mL | Low free-base solubility necessitates the use of co-solvents (e.g., DMSO, MeOH) or salt formulation for assays. |
Stability Kinetics & Degradation Pathways
Understanding the degradation kinetics is paramount for formulation development and analytical control.
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Hydrolytic Stability: The absence of esters, aliphatic amides, or labile halogens renders the compound highly stable to neutral and mild pH hydrolysis. The imine-like character of the thiazole ring requires extreme pH and elevated temperatures to induce ring-opening.
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Photolytic & Oxidative Degradation: Benzothiazoles are highly susceptible to photo-oxidation. Exposure to UV light (>300 nm), especially in the presence of transition metals (e.g., Fe3+) or reactive oxygen species (ROS), triggers rapid degradation (4)[4]. In the unsubstituted parent compound, hydroxylation typically occurs at the C6 position. Because the C6 position here is sterically and chemically blocked by the pyrrolidine ring, electrophilic hydroxylation is directed to the C4 or C7 positions. Additionally, the pyrrolidine ring is a classic liability for oxidative stress, undergoing alpha-carbon oxidation leading to N-dealkylation or direct N-oxidation.
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Surface Adsorption: Benzothiazole derivatives exhibit strong chemisorption properties on metal surfaces. This can lead to apparent "loss of stability" during storage in stainless steel containers or analytical recovery issues due to surface binding (5)[5].
Fig 1. Primary degradation pathways under oxidative and photolytic stress.
Experimental Protocols for Stability Testing & Property Validation
To ensure data integrity, the following methodologies are designed as self-validating systems.
Protocol A: Forced Degradation & Kinetic Profiling (HPLC-UV/MS)
Rationale: To establish a stability-indicating assay, we must force the molecule to degrade by 10-20%. This validates the analytical method's ability to resolve the parent API from its degradants.
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Sample Preparation: Dissolve the compound in a 50:50 (v/v) Methanol/Water mixture to a final concentration of 1 mg/mL.
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Causality: Methanol ensures the lipophilic free base remains in solution during stress testing, preventing precipitation which would artificially halt degradation kinetics.
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Stress Induction:
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Oxidative: Add 3% H₂O₂, incubate at 40°C for 24 hours.
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Photolytic: Expose to UV light (1.2 million lux hours and 200 watt hours/m²).
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Quenching (Self-Validating Step): Neutralize acid/base samples to pH 7.0. Quench oxidative samples with an equivalent molarity of sodium metabisulfite.
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Causality: Failing to quench the reaction before HPLC injection leads to continuous degradation inside the autosampler, invalidating the kinetic timepoints.
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Analysis: Inject onto a C18 column using a gradient of 0.1% Formic Acid in Water/Acetonitrile.
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System Suitability & Validation: Calculate the mass balance. The sum of the peak areas of the parent compound and all degradants must equal the initial parent peak area (± 5%). A mass balance failure indicates the formation of volatile degradants or irreversible column chemisorption.
Fig 2. Experimental workflow for forced degradation and kinetic modeling.
Protocol B: pKa Determination via Potentiometric Titration
Rationale: Accurate pKa values are critical for predicting gastrointestinal absorption and designing viable salt forms.
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Co-Solvent Preparation: Prepare 1 mM of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).
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Causality: The free base will precipitate in 100% water. Titrating in a co-solvent system allows the compound to remain dissolved throughout the entire pH range.
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Titration: Acidify the solution to pH 2.0 using 0.1 M HCl to fully protonate both the pyrrolidine and benzothiazole nitrogens. Titrate with 0.1 M NaOH under a nitrogen blanket.
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Causality: The nitrogen blanket prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would artificially shift the titration curve.
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Data Processing (Yasuda-Shedlovsky Extrapolation): Plot the apparent pKa values against the inverse dielectric constant of the co-solvent mixtures. Extrapolate to the dielectric constant of 100% water to determine the true aqueous pKa.
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System Suitability & Validation: Perform a blank titration (solvent only) and use Gran plot analysis to verify the Nernstian response of the pH electrode.
Conclusion & Future Perspectives
The integration of a pyrrolidine ring onto the 2-aminobenzothiazole scaffold creates a versatile molecule with optimized lipophilicity and dual basic centers. While it exhibits excellent hydrolytic stability, researchers must mitigate its susceptibility to photo-oxidation and surface chemisorption during formulation. By employing the self-validating protocols outlined above, development teams can ensure robust analytical control and accelerate the progression of 6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine into advanced therapeutic applications.
References
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Buy 6-pyrrolidin-1-yl-1,3-benzothiazol-2-amine from JHECHEM CO LTD , ECHEMI. 2
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Physicochemical properties of 2-aminobenzothiazole , BenchChem. 3
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Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole , PubMed Central (PMC).4
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Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel , RSC Publishing. 5
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Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease , Taylor & Francis. 1
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00153A [pubs.rsc.org]
